Varv peptide A

cytotoxicity IC50 cancer cell lines

Varv peptide A (varv A) is a 29-amino-acid, head-to-tail macrocyclic peptide belonging to the Möbius subfamily of cyclotides, originally isolated from the field pansy Viola arvensis. Its defining structural features are a cyclic backbone and three disulfide bonds that form a cystine knot, conferring exceptional stability against proteolytic degradation and thermal denaturation.

Molecular Formula
Molecular Weight
Cat. No. B1575633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVarv peptide A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Varv Peptide A: What Procurement Teams and Researchers Need to Know About This Cyclotide


Varv peptide A (varv A) is a 29-amino-acid, head-to-tail macrocyclic peptide belonging to the Möbius subfamily of cyclotides, originally isolated from the field pansy Viola arvensis [1]. Its defining structural features are a cyclic backbone and three disulfide bonds that form a cystine knot, conferring exceptional stability against proteolytic degradation and thermal denaturation [2]. In biological assays, varv A exhibits dose-dependent cytotoxicity across a panel of human cancer cell lines, chemosensitizes glioblastoma cells to temozolomide, and displays antimicrobial activity against Gram-negative fish pathogens [3].

Why Varv Peptide A Cannot Be Replaced by Another Cyclotide Without Changing Experimental Outcomes


Cyclotides are not functionally interchangeable. Even within the same plant species, closely related sequences can have dramatically different potency and selectivity profiles. For example, varv A (Möbius subfamily) and cycloviolacin O2 (bracelet subfamily) exhibit different membrane orientations and cytotoxic potencies [1]. Chemical modification studies have shown that key residues (e.g., Glu vs. Trp) contribute differently to the activity of each cyclotide, meaning that a substitution of varv A with another analog risks altering both the magnitude and the mechanism of biological effect [2]. Furthermore, varv A demonstrates a unique chemosensitization capability in glioblastoma cells that is not shared by all cyclotides tested [3].

Product-Specific Quantitative Evidence Guide for Varv Peptide A


Varv Peptide A Cytotoxic Potency in Cancer Cell Lines Compared to Cycloviolacin O2 and Varv F

In a direct head-to-head comparison using a panel of 10 human tumor cell lines, varv A exhibited IC50 values ranging from 2.7 to 6.35 μM. This places it at intermediate potency: less potent than the bracelet cyclotide cycloviolacin O2 (IC50 0.1–0.3 μM) but comparable to its Möbius analog varv F (IC50 2.6–7.4 μM) [1].

cytotoxicity IC50 cancer cell lines cyclotide

Varv Peptide A Shows Differential Toxicity Between Tumor Cells and Normal Lymphocytes

In primary cultures from patients, varv A demonstrated differential cytotoxicity. Against chronic lymphocytic leukemia (CLL) cells, varv A showed an IC50 of 1.34 μM, whereas in healthy peripheral blood mononuclear cells (PBMCs) the IC50 was 12.13 μM, yielding a 9.1-fold selectivity window. In comparison, cycloviolacin O2 showed IC50 values of 0.10 μM (CLL) and 0.87 μM (PBMCs), representing only an 8.7-fold window [1]. The absolute IC50 of varv A in healthy cells (12.13 μM) is markedly higher than that of cycloviolacin O2 (0.87 μM), indicating a more favorable safety margin.

tumor selectivity normal lymphocytes therapeutic window cyclotide

Varv Peptide A Chemosensitizes Glioblastoma Cells to Temozolomide at Sub-IC50 Concentrations

In U-87 MG glioblastoma cells, varv A alone had an IC50 of 2.91 μM and temozolomide (TMZ) alone had an IC50 of 2898 μM. Co-incubation of varv A at 4.20 μM (1.44-fold above its IC50) with TMZ at 1408.00 μM (2-fold below TMZ's IC50) resulted in a significant increase in cell death compared to either agent alone [1]. This chemosensitization effect has also been reported for cycloviolacin O2 (CyO2), but varv A's specific co-exposure parameters provide a quantitatively defined protocol for glioblastoma research.

glioblastoma temozolomide chemosensitization cyclotide

Antimicrobial Activity of Synthetic Varv Peptide A Against Gram-Negative Aquaculture Pathogens

Chemically synthesized varv A was tested against five Gram-negative bacterial pathogens of fish. The lowest MIC was observed against Flavobacterium psychrophilum (12.5 μM), followed by Aeromonas hydrophila and A. salmonicida (22.5 μM each), and Vibrio anguillarum and V. ordalii (30 μM each) [1]. This is an application-specific profile: unlike the mostly cytotoxicity-focused data available for many other cyclotides, varv A has a defined, quantitative antimicrobial spectrum relevant to aquaculture pathogen control.

antimicrobial MIC Gram-negative aquaculture

Möbius Subfamily Classification and Its Impact on Membrane Interaction Mechanism

Varv A belongs to the Möbius subfamily of cyclotides, characterized by a cis-Pro bond that creates a twisted backbone topology. In contrast, cycloviolacin O2 belongs to the bracelet subfamily with a higher net charge and greater cytotoxic potency [1]. Homology modeling and membrane orientation calculations revealed that varv A and cycloviolacin O2 adopt significantly different membrane orientations, which explains their divergent potency and selectivity profiles [2]. Chemical modification studies further demonstrated that the Glu residue is crucial for cycloviolacin O2 activity but of minor importance for varv A, while Trp oxidation similarly impairs both peptides [2].

Möbius bracelet membrane orientation cyclotide subfamily

Best Research and Industrial Application Scenarios for Varv Peptide A


Cyclotide Subfamily Comparison Studies: Möbius vs. Bracelet

Researchers studying how cyclotide topology influences membrane binding, cytotoxicity, and selectivity should procure varv A as the prototypical Möbius cyclotide. Paired with cycloviolacin O2 (bracelet), these two peptides offer a defined comparative system with quantitative differences in IC50 (2.7–6.35 μM vs. 0.1–0.3 μM) and healthy-cell toxicity (12.13 μM vs. 0.87 μM) .

Glioblastoma Chemosensitization Research with Temozolomide

For programs investigating adjuvant therapies for glioblastoma multiforme, varv A is validated to enhance TMZ-induced cell death at a defined concentration (4.20 μM) . This established protocol supports reproducible experimental design that would not be achievable with cyclotides lacking published chemosensitization data.

Aquaculture Antimicrobial Development Targeting Gram-Negative Pathogens

Industrial aquaculture research programs seeking alternatives to conventional antibiotics can utilize varv A, which has demonstrated MIC values against Flavobacterium psychrophilum (12.5 μM), Aeromonas hydrophila, A. salmonicida (22.5 μM), and Vibrio spp. (30 μM) . These quantitative thresholds enable cost-benefit assessments and formulation feasibility studies.

Cyclotide Scaffold Engineering and Structure-Activity Relationship Studies

Because the differential contributions of specific residues (e.g., Glu vs. Trp) to varv A activity have been experimentally characterized through chemical modification , this cyclotide serves as a well-mapped template for mutagenesis and grafted scaffold design, where predicting the functional impact of sequence modifications is critical.

Quote Request

Request a Quote for Varv peptide A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.